![molecular formula C16H18N2OS B2784914 1-[(4-Methoxyphenyl)methyl]-3-(2-methylphenyl)thiourea CAS No. 400736-72-3](/img/structure/B2784914.png)
1-[(4-Methoxyphenyl)methyl]-3-(2-methylphenyl)thiourea
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Overview
Description
1-[(4-Methoxyphenyl)methyl]-3-(2-methylphenyl)thiourea is an organic compound that belongs to the class of thioureas Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-Methoxyphenyl)methyl]-3-(2-methylphenyl)thiourea typically involves the reaction of 4-methoxybenzyl isothiocyanate with 2-methylaniline. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-[(4-Methoxyphenyl)methyl]-3-(2-methylphenyl)thiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea group to thiol or amine derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or amine derivatives.
Substitution: Various substituted aromatic compounds depending on the reagent used.
Scientific Research Applications
1-[(4-Methoxyphenyl)methyl]-3-(2-methylphenyl)thiourea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as an anticancer or antimicrobial agent.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-[(4-Methoxyphenyl)methyl]-3-(2-methylphenyl)thiourea involves its interaction with specific molecular targets. The thiourea group can form hydrogen bonds with proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Methoxybenzyl)-3-phenylthiourea
- 1-(4-Methoxybenzyl)-3-(2-chlorophenyl)thiourea
- 1-(4-Methoxybenzyl)-3-(2-methoxyphenyl)thiourea
Uniqueness
1-[(4-Methoxyphenyl)methyl]-3-(2-methylphenyl)thiourea is unique due to the presence of both a methoxybenzyl and a methylphenyl group. This combination of substituents can influence the compound’s reactivity and interactions with biological targets, potentially leading to unique properties and applications.
Biological Activity
1-[(4-Methoxyphenyl)methyl]-3-(2-methylphenyl)thiourea is a compound that has attracted attention due to its potential biological activities, particularly in enzyme inhibition and anti-inflammatory effects. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structure:
- Chemical Formula : C16H18N2S
- Molecular Weight : 290.39 g/mol
The presence of the methoxy and methyl groups contributes to its lipophilicity, enhancing its interaction with biological targets.
Enzyme Inhibition
This compound primarily targets several key enzymes:
- α-Amylase : Inhibition leads to reduced carbohydrate metabolism, which may affect glucose absorption.
- α-Glucosidase : Similar to α-amylase, its inhibition can lower postprandial blood glucose levels.
- Acetylcholinesterase (AChE) : Inhibition may enhance cholinergic activity, potentially impacting cognitive functions.
- Butyrylcholinesterase (BuChE) : Similar effects as AChE inhibition.
These interactions suggest that the compound could be beneficial in managing conditions like diabetes and cognitive disorders.
Antioxidant Properties
Research indicates that thiourea derivatives exhibit significant antioxidant activities. The DPPH radical scavenging assay demonstrated that this compound has a strong capacity to neutralize free radicals, which is crucial for preventing oxidative stress-related diseases.
Anti-inflammatory Effects
In vivo studies have shown that this compound exhibits anti-inflammatory properties. For instance, it has been tested in models of nociception and inflammation in mice, demonstrating a reduction in pain without significant ulcerogenic effects typically associated with non-steroidal anti-inflammatory drugs (NSAIDs) .
Research Findings and Case Studies
Properties
IUPAC Name |
1-[(4-methoxyphenyl)methyl]-3-(2-methylphenyl)thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2OS/c1-12-5-3-4-6-15(12)18-16(20)17-11-13-7-9-14(19-2)10-8-13/h3-10H,11H2,1-2H3,(H2,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCHVUKKYXJNXDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=S)NCC2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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